N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of hydrazinecarboxamide derivatives is well-documented in the literature. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized from 4-(trifluoromethyl)benzohydrazide using three synthetic approaches and characterized by spectral methods . Similarly, N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides were synthesized using ultrasound irradiation in a water-ethanol solvent system . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide."
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives is characterized by various spectroscopic techniques and X-ray crystallography. For example, the Schiff base molecule N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine was characterized by UV-Vis and IR spectroscopy and single-crystal X-ray determination . The crystal structure of N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide was also determined, revealing a nearly planar hydrazinecarboxamide unit . These studies provide a foundation for understanding the molecular structure of "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide."
Chemical Reactions Analysis
The chemical reactivity of hydrazinecarboxamide derivatives is explored in the context of their biological activity. For instance, some N-(dimethylphenyl)hydrazine carbothioamides were synthesized and tested as inhibitors of MCF-7 (breast cancer) cell proliferation . The reactivity of these compounds with biological targets suggests that "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide" may also exhibit interesting chemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxamide derivatives are influenced by their molecular structure. The extensive intramolecular hydrogen bonds in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide contribute to the stability of the structures . Similarly, the antioxidant activity of some N-(dimethylphenyl)hydrazine carbothioamides was attributed to their molecular structure . These findings can be used to infer the properties of "N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide."
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized and evaluated for their antibacterial activities and inhibitory activity against E. coli RNAP .
- Methods of Application or Experimental Procedures: Eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold . Molecular docking studies were conducted to understand how these compounds interacted with the bacterial RNA polymerase .
- Results or Outcomes: Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound, 7b, showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL, and potent inhibitory activity against Escherichia coli RNAP with an IC50 value of 19.4 ± 1.3 μM .
Application in Photodynamic Therapy
- Specific Scientific Field: Photodynamic Therapy
- Summary of the Application: Novel BODIPY derivatives containing N,N-diphenylamine, 4-methoxyphenyl, 2,4-dimethoxyphenyl, triphenylamine, and 1-pyrene moieties were designed and synthesized for the first time by employing the palladium-catalyzed Suzuki–Miyaura coupling on pentaaryl boron dipyrromethene compounds . These compounds showed strong two-photon absorption properties at near-infrared wavelengths (800 nm and 900 nm), which is required for two-photon photodynamic therapy .
- Methods of Application or Experimental Procedures: The effect of various moieties and charge transfer on linear and nonlinear optical absorption was investigated . It was found that moieties with strong electron donor properties and long conjugation lengths increase charge transfer and enhance intersystem crossing in the investigated compounds .
- Results or Outcomes: Two-photon absorption cross-section values were found to be 83, 454, 331, 472, and 413 GM for B1, B2, B3, B4, and B5 compounds at 800 nm wavelength, respectively . The highest two-photon absorption cross-section value was obtained for the B4 compound containing a triphenylamine moiety due to its more efficient charge transfer characteristics . Strong two-photon absorption properties in the near-infrared region, efficient intersystem crossing, and heavy atom-free nature of the investigated compounds make them good candidates for two-photon photodynamic therapy applications .
Application in Photodynamic Therapy
- Specific Scientific Field: Photodynamic Therapy
- Summary of the Application: Novel BODIPY derivatives containing N,N-diphenylamine, 4-methoxyphenyl, 2,4-dimethoxyphenyl, triphenylamine, and 1-pyrene moieties were designed and synthesized for the first time by employing the palladium-catalyzed Suzuki–Miyaura coupling on pentaaryl boron dipyrromethene compounds . These compounds showed strong two-photon absorption properties at near-infrared wavelengths (800 nm and 900 nm), which is required for two-photon photodynamic therapy .
- Methods of Application or Experimental Procedures: The effect of various moieties and charge transfer on linear and nonlinear optical absorption was investigated . It was found that moieties with strong electron donor properties and long conjugation lengths increase charge transfer and enhance intersystem crossing in the investigated compounds .
- Results or Outcomes: Two-photon absorption cross-section values were found to be 83, 454, 331, 472, and 413 GM for B1, B2, B3, B4, and B5 compounds at 800 nm wavelength, respectively . The highest two-photon absorption cross-section value was obtained for the B4 compound containing a triphenylamine moiety due to its more efficient charge transfer characteristics . Strong two-photon absorption properties in the near infrared region, efficient intersystem crossing and heavy atom free nature of the investigated compounds make them good candidates for two photon photodynamic therapy applications .
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVWICCUHAJIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376963 |
Source
|
Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
CAS RN |
853097-58-2 |
Source
|
Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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